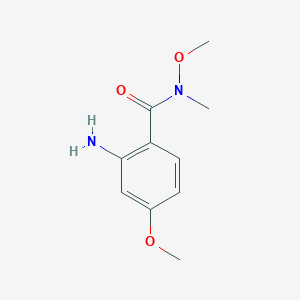

2-amino-N,4-dimethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2-amino-N,4-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-12(15-3)10(13)8-5-4-7(14-2)6-9(8)11/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBWPJRGAVYPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,4-dimethoxy-N-methylbenzamide typically involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with methylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2-amino-N,4-dimethoxy-N-methylbenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,4-dimethoxy-N-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-amino-N,4-dimethoxy-N-methylbenzamide has shown promising results in various fields of research and industry, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N,4-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

Table 1: Structural Features of Selected Benzamides

Key Observations :

Reactivity Insights :

- The target compound’s methoxy groups may reduce steric hindrance compared to bulkier substituents in U-47700, enabling faster reaction kinetics in cross-coupling reactions .

- 2-Amino-N,N-dimethylbenzamide’s synthesis avoids methoxy incorporation, simplifying purification but limiting solubility in polar solvents .

Table 3: Comparative Physicochemical Data

Regulatory and Market Considerations

- Regulatory Challenges : Stringent EPA and ECHA guidelines govern production due to environmental and toxicity concerns, particularly for halogenated derivatives like U-47700 .

- Market Trends : The dimethyl analog’s market is projected to grow at 6.2% CAGR (2025–2032), driven by agrochemical demand . The target compound’s niche applications may limit scalability but enhance value in specialty chemicals.

Biological Activity

2-amino-N,4-dimethoxy-N-methylbenzamide (CAS No. 1552701-47-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a benzamide structure with an amino group and two methoxy groups, which contribute to its lipophilicity and interaction with biological membranes. Its molecular formula is C11H15N2O3.

Chemical Structure and Properties

The structural characteristics of 2-amino-N,4-dimethoxy-N-methylbenzamide are crucial for its biological activity. The presence of the amino group at the 2-position and the dimethoxy groups at the 4-position enhances its solubility and reactivity. These modifications can significantly influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value |

|---|---|

| Molecular Formula | C11H15N2O3 |

| Molecular Weight | 225.25 g/mol |

| Solubility | Lipophilic |

| Functional Groups | Amino, Methoxy |

The biological activity of 2-amino-N,4-dimethoxy-N-methylbenzamide is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It is believed to interact with enzymes involved in metabolic pathways, potentially influencing their catalytic functions.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and affecting cellular signaling pathways.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be relevant in preventing oxidative stress-related diseases.

Biological Activity Evaluation

Recent studies have highlighted the potential therapeutic applications of 2-amino-N,4-dimethoxy-N-methylbenzamide in various fields:

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to 2-amino-N,4-dimethoxy-N-methylbenzamide:

- Study on Antitumor Properties : A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. Although specific data on 2-amino-N,4-dimethoxy-N-methylbenzamide was not detailed, related compounds exhibited significant antitumor activity, indicating potential for further research into this compound's efficacy .

- Pharmacological Applications : Research has shown that compounds with similar functional groups can modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .

Q & A

Q. How to address conflicting data in oxidation/reduction reactions of the benzamide core?

- Methodological Answer : Systematically vary oxidizing/reducing agents (e.g., H₂O₂ vs. KMnO₄ for oxidation; NaBH₄ vs. LiAlH₄ for reduction). Monitor reaction intermediates using real-time FT-IR or in situ NMR. Compare results with computational predictions of redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.